Zinc(II) phenylmethanesulfinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;phenylmethanesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O2S.Zn/c2*8-10(9)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,8,9);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSIXHPQMGLVIG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)[O-].C1=CC=C(C=C1)CS(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21799-75-7 | |
| Record name | 21799-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Zinc Ii Phenylmethanesulfinate and Its Derivatives
Mechanistic Studies of Zinc-Sulfur Bond Formation Pathways
The formation of the zinc-sulfur bond in zinc(II) sulfinates is a critical step that dictates the product's structure and reactivity. Mechanistic studies, often supported by computational chemistry, have provided insights into these pathways. The direct insertion of sulfur dioxide (SO₂) into a zinc-carbon bond of an organozinc reagent is a primary route.
Theoretical studies using Density Functional Theory (DFT) calculations have been employed to model the trapping of homoleptic organozinc compounds with SO₂. researchgate.net These models help elucidate the transition states and intermediate structures involved. For instance, in the reaction of a generic dialkylzinc (R₂Zn) with SO₂, the mechanism is believed to involve the coordination of the sulfur dioxide molecule to the zinc center, followed by the insertion of SO₂ into one of the Zn-C bonds. This insertion is a key step, leading to the formation of an initial R-S(O)₂-Zn-R intermediate. Subsequent reaction with another SO₂ molecule or rearrangement can lead to the final zinc(II) bis(alkanesulfinate) product.
The nature of the solvent and the zinc surface plays a crucial role, especially when organozinc reagents are synthesized in situ. Studies on the synthesis of organozinc reagents from zinc metal have shown that polar aprotic solvents can accelerate the oxidative addition of the organohalide to the zinc surface. nih.gov While not directly studying the Zn-S bond formation, this highlights the importance of the zinc surface's activation state and the solvent's role in stabilizing intermediates, which are foundational steps for the subsequent reaction with sulfur dioxide. nih.gov
In related systems like zinc sulfide (ZnS), the nature of the zinc-sulfur bond is highly covalent with some ionic character. Studies on defect formation in ZnS crystals, such as zinc and sulfur vacancies, reveal the electronic and structural dynamics of the Zn-S bond. arxiv.orgresearchgate.net These investigations show that the local coordination environment and the presence of defects can significantly alter the electronic properties, which can be extrapolated to understand the stability and reactivity of the Zn-S bond in molecular complexes like zinc(II) phenylmethanesulfinate. arxiv.orgresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound and its derivatives can be evaluated through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use less hazardous substances. acs.orgsphinxsai.com The twelve principles of green chemistry provide a framework for assessing the environmental impact of synthetic routes. acs.orgdokumen.pub
Key Green Chemistry Principles Applied in Synthesis:
Prevention of Waste: It is better to prevent waste than to treat it after it has been created. acs.orgsphinxsai.com Synthetic methods that offer high yields and minimize byproducts are preferred. For example, direct insertion reactions, if optimized, can lead to less waste compared to multi-step classical methods.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct trapping of organozinc reagents with SO₂ can be highly atom-economical, as the primary reactants are directly incorporated into the desired sulfinate product.
Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.orgrjpn.org Many syntheses of organozinc reagents and their subsequent reactions are performed in solvents like tetrahydrofuran (THF). While effective, research into greener solvent alternatives or solvent-free reaction conditions is an ongoing goal in chemical synthesis. rjpn.orgresearchgate.net
Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should ideally be conducted at ambient temperature and pressure. acs.orgrjpn.org The synthesis of zinc sulfinates from sulfonyl chlorides and zinc dust can often be performed at or near room temperature, reducing the energy footprint of the process. researchgate.net
Catalysis: Catalytic reagents are superior to stoichiometric reagents. dokumen.pub While many preparations of zinc sulfinates involve stoichiometric use of zinc metal, the development of catalytic routes for their synthesis would represent a significant green advancement.
The table below summarizes the application of select green chemistry principles to potential synthetic routes for this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | One-pot synthesis from phenylmethylsulfonyl chloride and zinc dust minimizes intermediate isolation steps and potential waste generation. researchgate.net |
| Atom Economy | The reaction of diphenylzinc with two equivalents of sulfur dioxide to yield zinc(II) phenylsulfinate has a high theoretical atom economy. |
| Safer Solvents | Utilizing solvents like THF is common, which is less hazardous than chlorinated solvents, but exploring options like 2-MeTHF or solvent-free mechanosynthesis could further improve the green profile. researchgate.net |
| Energy Efficiency | Many preparations can proceed at room temperature, avoiding the energy costs associated with heating or cooling. rjpn.org |
Solid-State and Solution-Phase Synthetic Routes and Control Over Supramolecular Assembly
The synthesis of this compound and its analogues can be achieved through both solid-state and solution-phase methods, with the chosen route significantly influencing the final product's crystal structure and supramolecular assembly.
Solution-Phase Synthesis: This is the most common approach. A typical method involves the reaction of a sulfonyl chloride with zinc dust in a suitable solvent, such as THF. researchgate.net This method is versatile and allows for the generation of a variety of zinc bis(alkanesulfinate)s. researchgate.net Another powerful solution-phase route is the direct reaction of a pre-formed organozinc reagent (e.g., diphenylzinc) with sulfur dioxide. researchgate.net
The solvent plays a critical role not only in facilitating the reaction but also in the final crystal structure. For example, coordination of solvent molecules (like THF) to the zinc center can occur, leading to the formation of solvated crystalline products. The isolation of [(PhSO₂)ZnPh]₂·2THF demonstrates how the solvent is incorporated into the supramolecular structure. researchgate.net
Solid-State Synthesis: While less common for this specific class of compounds, solid-state synthesis, often involving mechanochemistry (grinding reactants together), is a green alternative that can produce different polymorphs or structures compared to solution-based methods. Rational design in solid-state synthesis involves considering reaction and interfacial energies to predict favorable reaction pathways. chemrxiv.org
Control Over Supramolecular Assembly: The choice of reactants and synthetic conditions (solution vs. solid-state, solvent choice) provides significant control over the resulting supramolecular structure. Single-crystal X-ray diffraction studies have revealed a remarkable diversity in the solid-state arrangements of organozinc sulfinates. researchgate.net
A one-dimensional polymer structure, [(MeSO₂)ZnMe]n, is observed for the methyl analogue.
A tetrameric molecular aggregate, [(tBuSO₂)ZntBu]₄, is formed when using the bulky tert-butyl group.
A dimeric structure, [(PhSO₂)ZnPh]₂·2THF, is seen for the phenyl derivative when crystallized from THF. researchgate.net
This structural diversity arises from the varying steric demands of the organic substituents and the coordination preferences of the zinc center, which can be influenced by the presence of coordinating solvents.
| Precursor | Synthetic Phase | Resulting Supramolecular Structure |
| Dimethylzinc + SO₂ | Solution | 1D Polymer: [(MeSO₂)ZnMe]n researchgate.net |
| Di-tert-butylzinc + SO₂ | Solution | Tetramer: [(tBuSO₂)ZntBu]₄ researchgate.net |
| Diphenylzinc + SO₂ | Solution (THF) | Dimer: [(PhSO₂)ZnPh]₂·2THF researchgate.net |
Stereochemical Control in the Synthesis of Chiral this compound Analogues
Achieving stereochemical control in the synthesis of chiral compounds, where the sulfur atom can be a stereocenter, is a sophisticated challenge in organic synthesis. For analogues of this compound, this would involve creating enantiomerically enriched or pure sulfinates. While specific literature on the stereocontrolled synthesis of chiral this compound is limited, the principles can be derived from the synthesis of chiral sulfinates and related chiral organometallic compounds.
A primary strategy involves the synthesis of a chiral, non-racemic sulfinate ester or amide first, followed by displacement with an organometallic reagent. The Andersen synthesis, for example, involves the reaction of a diastereomerically pure sulfinate ester derived from a chiral alcohol (like menthol) with an organometallic reagent.
Another approach could involve the use of a chiral auxiliary on the organozinc reagent itself. Reaction of such a chiral organozinc compound with sulfur dioxide could proceed with a degree of diastereoselectivity, influenced by the steric and electronic properties of the chiral ligand.
Furthermore, asymmetric catalysis could be employed. A prochiral substrate could be reacted with sulfur dioxide in the presence of a chiral zinc catalyst complex. The chiral environment provided by the catalyst would favor the formation of one enantiomer of the sulfinate product over the other.
The prediction of stereochemical outcomes in zinc complexes can be complex, as zinc(II) can adopt various coordination geometries. Structural comparisons between analogous zinc(II) and cadmium(II) complexes have shown that predicting the geometry and stereochemistry of one based on the other is not straightforward due to differences in ionic radii and bonding preferences. mdpi.com
Synthesis via Direct Trapping of Organozinc Reagents with Sulfur Dioxide
A highly effective and direct method for the synthesis of this compound and its analogues is the insertion of sulfur dioxide (SO₂) into the zinc-carbon bond of an organozinc reagent. researchgate.net This method is advantageous as it often proceeds under mild conditions and can be used to generate a variety of sulfinate products by simply changing the organozinc precursor.
The general reaction can be represented as: R₂Zn + 2 SO₂ → (RSO₂)₂Zn
Methodology: The synthesis typically involves bubbling SO₂ gas through a solution of the organozinc reagent, such as diphenylzinc (Ph₂Zn) or dialkylzinc (R₂Zn), in an appropriate solvent like THF or a hydrocarbon. researchgate.net Organozinc reagents themselves can be prepared through several routes, including the direct insertion of highly reactive "Rieke® Zinc" into organic halides, a method that is compatible with a wide array of functional groups. sigmaaldrich.comorganic-chemistry.org
The reaction is generally rapid and exothermic. The resulting zinc sulfinate often precipitates from the solution, allowing for easy isolation. The stoichiometry of the reaction is crucial; the addition of one equivalent of SO₂ to R₂Zn can lead to the formation of an organozinc sulfinate of the type RZn(SO₂R), while the addition of two equivalents leads to the desired zinc bis(sulfinate), Zn(SO₂R)₂.
The table below details research findings on the synthesis of various zinc sulfinates via this direct trapping method.
| Organozinc Reagent | Solvent | Product | Structural Motif |
| Diphenylzinc (Ph₂Zn) | THF | [(PhSO₂)ZnPh]₂·2THF | Dimer researchgate.net |
| Dimethylzinc (Me₂Zn) | Not specified | [(MeSO₂)ZnMe]n | 1D Polymer researchgate.net |
| Di-tert-butylzinc (tBu₂Zn) | Not specified | [(tBuSO₂)ZntBu]₄ | Tetramer researchgate.net |
This synthetic route provides excellent control over the organic moiety of the sulfinate and has been instrumental in studying the diverse supramolecular structures that these compounds can adopt in the solid state. researchgate.net
Sophisticated Spectroscopic and Structural Elucidation of Zinc Ii Phenylmethanesulfinate Complexes
Single-Crystal X-ray Diffraction Analysis of Coordination Geometries and Supramolecular Structures
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the arrangement of atoms in a crystalline solid. For zinc(II) complexes, this analysis reveals the coordination geometry around the central zinc ion and how individual complex units are arranged in the crystal lattice, forming supramolecular structures.
In a coordination polymer of zinc(II) with 5-phenyl-1,3,4-oxadiazole-2-thiolate, the central Zn(II) atom exhibits a distorted tetrahedral geometry. nih.gov It coordinates with two sulfur and two nitrogen atoms from four separate ligands, creating zigzag chains. nih.gov These chains are further linked, forming an eight-membered ring with a chair-like conformation. nih.gov The bond angles around the zinc atom deviate slightly from an ideal tetrahedron, with N1-Zn1-N1 at 111.37 (9)°, S1-Zn1-S1 at 100.46 (3)°, and N1-Zn1-S1 at 108.51 (4)°. nih.gov
The coordination environment of zinc(II) can be influenced by the nature of the ligands. For instance, in complexes with N-(4-substituted phenyl)-N'-(4-nitrophenyl)oxamide ligands, the zinc(II) ion is also found in a tetrahedral coordination sphere, bound to four nitrogen atoms from two ligands. uwa.edu.au Similarly, a zinc(II) complex with 4-pyridinethioamide and chloride ions shows a distorted tetrahedral geometry, with the zinc ion coordinated to two chloride ions and two nitrogen atoms from the peta ligands. researchgate.net
The table below summarizes key crystallographic data for a representative zinc(II) coordination polymer.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Zn1-S1 bond length (Å) | 2.3370 (5) |
| Zn1-N1 bond length (Å) | 2.0184 (14) |
| N1-Zn1-N1 bond angle (°) | 111.37 (9) |
| S1-Zn1-S1 bond angle (°) | 100.46 (3) |
| N1-Zn1-S1 bond angle (°) | 108.51 (4) |
| Data for a zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate. nih.gov |
Advanced Vibrational Spectroscopy (FTIR, Raman) for Ligand-Metal Interactions and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in probing the interactions between the phenylmethanesulfinate ligand and the zinc(II) metal center. By analyzing the vibrational frequencies of specific functional groups, particularly the sulfinate (SO2) group, valuable information about the coordination mode can be obtained.
The coordination of the sulfinate group to the zinc ion typically results in shifts in the characteristic stretching frequencies of the S-O bonds. For instance, in a study of zinc(II) complexes with N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamides, the IR spectrum showed characteristic bands for the CH=N group and the SO2 group, indicating the coordination of the ligand to the zinc center. mdpi.comnih.gov The asymmetric and symmetric stretching vibrations of the SO2 group are particularly sensitive to the coordination environment.
In a different study on zinc(II) phthalocyanine (B1677752) derivatives with sulfonyl substituents, FT-IR spectroscopy was used to identify the stretching modes associated with Zn-N, C-N, C-C, and SO2− functional groups. mdpi.com The analysis of these vibrational bands provides direct evidence of the ligand-metal bond formation and can help to distinguish between different coordination modes, such as monodentate (where only one oxygen atom of the sulfinate group binds to the metal) or bidentate (where both oxygen atoms are involved in coordination).
The table below presents typical IR spectral data for a zinc(II) complex with a sulfonamide-containing ligand.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| CH=N | 1615 | nih.gov |
| Asymmetric SO₂ | 1300 | nih.gov |
| Symmetric SO₂ | 1139 | nih.gov |
| Data for Bis[2-[[(E)-(2-fluorophenyl)iminomethyl]-N-(p-tolylsulfonyl)anilino]zinc(II). |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for investigating the structure and dynamics of Zinc(II) phenylmethanesulfinate complexes in solution. Different NMR techniques provide complementary information about the coordination environment, aggregation state, and stereochemistry of these compounds.
Proton and Carbon-13 NMR Chemical Shift Analysis in Coordinating Solvents
¹H and ¹³C NMR spectroscopy are fundamental for characterizing the structure of this compound complexes in solution. The chemical shifts of the protons and carbons in the phenylmethanesulfinate ligand are sensitive to the coordination environment and can provide insights into ligand-metal interactions. researchgate.net
The coordination of the ligand to the zinc(II) ion typically leads to changes in the chemical shifts of the nuclei near the binding site. For example, in zinc(II) complexes with Schiff base ligands, the ¹H NMR spectra show distinct signals for the aromatic and azomethine protons, and the chemical shifts can be influenced by the solvent. researchgate.netresearchgate.net The use of coordinating solvents, such as dimethyl sulfoxide (B87167) (DMSO), can affect the coordination sphere of the zinc ion and, consequently, the NMR spectrum. nih.gov Studies on various zinc complexes have shown that the donating ability of the solvent plays a crucial role in determining the coordination number of the complex in solution. uio.no
The table below shows representative ¹H NMR chemical shift data for a zinc(II) complex and its corresponding free ligand in a coordinating solvent.
| Proton | Free Ligand (ppm) | Zinc(II) Complex (ppm) | Reference |
| Aromatic & Heteroaromatic | 6.5-8.2 | similar to ligand | researchgate.net |
| NH | 10.9 | absent | researchgate.net |
| Data for a zinc(II) complex with a 2-acetylthiophene (B1664040) benzoylhydrazone ligand in DMSO-d₆. |
Diffusion Ordered Spectroscopy (DOSY) for Aggregation State Determination in Solution
Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique used to determine the size and aggregation state of molecules in solution. nih.gov By measuring the diffusion coefficient of a species, which is related to its size, DOSY can distinguish between monomers, dimers, and higher-order aggregates. rsc.org
For zinc complexes, DOSY has been employed to confirm the stoichiometry of supramolecular assemblies and to investigate whether solid-state structures are maintained in solution. rsc.orgnih.gov For example, in a study of zinc-porphyrin assemblies, ¹H DOSY experiments were used to estimate the molecular weights and hydrodynamic radii of different supramolecular structures, confirming their sandwich-like architecture. rsc.org In another study on dimeric zinc complexes, DOSY NMR was used to verify that the dimeric structure persists in solution by comparing the diffusion constants of related complexes. nih.gov The technique can also be used to follow the course of a reaction, as demonstrated in the study of a stoichiometric reaction involving a zinc complex and rac-lactide, where DOSY analysis showed that the ring-opened lactide had a different diffusion constant than the metal complex. nih.gov
⁶⁷Zn NMR Spectroscopy for Probing Zinc Coordination Environment
⁶⁷Zn NMR spectroscopy is a specialized technique that directly probes the zinc nucleus, providing valuable information about the coordination environment of the zinc(II) ion. huji.ac.il Although ⁶⁷Zn is a challenging nucleus to study due to its low natural abundance and large quadrupole moment, advancements in high-field NMR have made it an increasingly important tool for characterizing zinc-containing solids. acs.orgresearchgate.net
Solid-state ⁶⁷Zn NMR studies on zinc-amino acid complexes have shown that the quadrupolar coupling constant (CQ), isotropic chemical shift (δiso), and quadrupolar asymmetry parameter (ηQ) are sensitive to the local environment of the zinc ion. acs.org For instance, the CQ values for various zinc complexes have been found to range from 7.05 to 26.4 MHz, and the isotropic chemical shifts range from 140 to 265 ppm. acs.org These parameters can be correlated with the coordination number and geometry of the zinc center. figshare.com While there is limited information available on ⁶⁷Zn chemical shifts for a wide range of compounds, it is a powerful method for studying small zinc complexes. huji.ac.il
The table below presents typical ⁶⁷Zn NMR parameters for zinc complexes.
| Parameter | Range | Reference |
| Quadrupolar Coupling Constant (CQ) | 7.05 – 26.4 MHz | acs.org |
| Isotropic Chemical Shift (δiso) | 140 – 265 ppm | acs.org |
| Quadrupolar Asymmetry Parameter (ηQ) | 0.20 – 0.95 | acs.org |
| Data from high-field solid-state ⁶⁷Zn NMR studies of zinc-amino acid complexes. |
Electronic Spectroscopy (UV-Vis) and Ligand Field Analysis
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is used to study the electronic transitions within this compound complexes. These transitions can provide information about the coordination environment of the zinc(II) ion and the nature of the ligand-metal bonding.
The UV-Vis spectra of zinc(II) complexes typically show absorption bands arising from π→π* transitions within the aromatic rings of the ligand and n→π* transitions involving non-bonding electrons on atoms like oxygen or sulfur. researchgate.net In addition, ligand-to-metal charge transfer (LMCT) bands can be observed, which correspond to the transfer of an electron from a ligand-based orbital to a metal-based orbital. researchgate.net
For example, in a study of zinc(II) complexes with N-(4-substituted phenyl)-N'-(4-nitrophenyl)oxamides, the UV-Vis spectra displayed a characteristic LMCT (π → π) band. uwa.edu.au In another case, the electronic spectrum of a ligand showed two bands at 35087 and 27248 cm⁻¹ assigned to π→π and n→π* transitions, respectively, while the corresponding zinc(II) complex exhibited a charge transfer band in the region of 25252-24154 cm⁻¹. researchgate.net The position and intensity of these bands can be influenced by the solvent and the specific substituents on the ligand. researchgate.net Time-dependent density functional theory (TD-DFT) calculations are often used to support the assignment of the observed electronic transitions. uwa.edu.au
The table below summarizes typical UV-Vis spectral data for a ligand and its zinc(II) complex.
| Species | Transition | Wavenumber (cm⁻¹) | Reference |
| Free Ligand | π→π | 35087 | researchgate.net |
| Free Ligand | n→π | 27248 | researchgate.net |
| Zinc(II) Complex | LMCT | 25252-24154 | researchgate.net |
| Data for a transition metal complex with a ligand containing a thioamide moiety. |
Mass Spectrometric Approaches for Compositional and Oligomeric Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. Soft ionization techniques, such as electrospray ionization (ESI), are particularly well-suited for the analysis of organometallic complexes like this compound, as they can transfer ions from solution to the gas phase with minimal fragmentation. nih.gov
In a typical ESI-MS analysis of this compound, a solution of the complex is introduced into the mass spectrometer, where it is subjected to a high voltage, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are left as gas-phase ions, which are then guided into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that reveals the molecular weight of the parent ion and any fragments or adducts.
A critical aspect of studying metal complexes is understanding their tendency to form oligomers—larger structures composed of repeating monomeric units. The oligomeric state can significantly influence the compound's properties and reactivity. Native mass spectrometry, a specialized MS technique, is employed to study non-covalent interactions and preserve the oligomeric state of molecules in the gas phase. nih.gov By carefully controlling the experimental conditions to be as close to the native state as possible, it is possible to observe ions corresponding to monomers, dimers, trimers, or higher-order oligomers of this compound.
Hypothetical Mass Spectrometry Data for this compound Oligomers
| Observed Ion | Corresponding Species |
| [Zn(C₇H₇SO₂)₂ + H]⁺ | Monomer |
| [2Zn(C₇H₇SO₂)₄ + H]⁺ | Dimer |
| [3Zn(C₇H₇SO₂)₆ + H]⁺ | Trimer |
This table is illustrative and represents the type of data that would be sought in a mass spectrometric analysis to identify oligomeric species.
The study of zinc-containing proteins by native mass spectrometry has demonstrated the capability of this technique to elucidate the oligomerization states, which is crucial for understanding their function. nih.gov Similar principles can be applied to smaller zinc complexes like this compound to understand their aggregation behavior in solution.
X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure Characterization
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom within a sample. taylorandfrancis.com For this compound, XAS at the zinc K-edge (around 9659 eV) can reveal the oxidation state of the zinc atom, the coordination number, the identity of the coordinating atoms, and the precise interatomic distances. nih.gov
An XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The EXAFS region, which extends from about 50 eV to 1000 eV above the absorption edge, consists of oscillations that arise from the scattering of the outgoing photoelectron by the neighboring atoms. youtube.com Analysis of these oscillations can yield quantitative information about the local structure around the zinc atom, including:
Coordination Number (N): The number of nearest-neighbor atoms.
Interatomic Distance (R): The distance between the zinc atom and its neighbors.
Debye-Waller Factor (σ²): A measure of the static and thermal disorder in the bond distances.
By fitting the experimental EXAFS data to theoretical models, a detailed picture of the local coordination sphere of the zinc atom in this compound can be constructed. This includes determining the number of coordinating oxygen and/or sulfur atoms from the phenylmethanesulfinate ligand and their respective bond lengths. For example, analysis of zinc complexes with sulfur-containing ligands has successfully determined the coordination environment around the zinc center. nih.gov
Illustrative EXAFS Fitting Parameters for a Hypothetical this compound Complex
| Scattering Path | Coordination Number (N) | Bond Distance (R) / Å | Debye-Waller Factor (σ²) / Ų |
| Zn-O | 4 | 2.05 | 0.006 |
| Zn-S | 2 | 2.30 | 0.005 |
This table presents a hypothetical set of parameters that could be obtained from an EXAFS analysis, illustrating the type of structural information that can be derived. The values are based on typical bond lengths for zinc-oxygen and zinc-sulfur interactions.
Coordination Chemistry and Supramolecular Architecture of Zinc Ii Phenylmethanesulfinate
Formation of Discrete Oligomeric and Polymeric Zinc-Sulfinate Architectures
The ability of the sulfinate group to bridge metal centers is a key factor in the formation of oligomeric and polymeric structures. Depending on the reaction conditions and the other ligands present, zinc(II) phenylmethanesulfinate can form discrete molecules containing a small number of zinc atoms (oligomers) or extended one-, two-, or three-dimensional networks (polymers). researchgate.netresearchgate.net For instance, related organozinc sulfinates have been shown to form dimers, tetramers, and one-dimensional polymers in the solid state. researchgate.net The formation of these architectures is a result of the self-assembly of the zinc ions and phenylmethanesulfinate ligands, driven by the formation of coordinate bonds. The geometry of the bridging sulfinate ligand, along with the coordination preferences of the zinc(II) ion, dictates the dimensionality and topology of the resulting polymeric structure. nih.govmdpi.comnih.gov
Influence of Ancillary Ligands and Solvent on Coordination Geometry and Stability
The coordination environment around the zinc(II) ion in phenylmethanesulfinate complexes is highly sensitive to the presence of other molecules, known as ancillary ligands, and the solvent used during synthesis and crystallization. illinois.edunih.govnih.gov Ancillary ligands, which can be neutral molecules like water, amines, or pyridines, or other anions, compete with the phenylmethanesulfinate ligand for coordination sites on the zinc atom. illinois.edursc.org The nature of these ancillary ligands, including their size, shape, and donor atom type, can significantly alter the coordination number and geometry of the zinc center. mdpi.comnih.gov For example, the use of bulky ancillary ligands may favor the formation of lower-coordinate zinc complexes, while smaller, more flexible ligands might allow for higher coordination numbers and the formation of polymeric structures.
The solvent also plays a crucial role. researchgate.netresearchgate.net Solvents can act as ligands, directly coordinating to the zinc ion, or they can influence the self-assembly process through interactions with the ligands and the growing complex. The polarity and coordinating ability of the solvent can affect the solubility of the reactants and products, thereby influencing the crystallization process and the final solid-state structure. In some cases, solvent molecules can be incorporated into the crystal lattice, further stabilizing the supramolecular architecture through interactions such as hydrogen bonding. nih.gov
| Factor | Influence on Coordination Geometry and Stability |
| Ancillary Ligands | Can alter coordination number and geometry of the zinc center. Bulky ligands may favor lower coordination numbers, while smaller ligands can lead to higher coordination and polymeric structures. illinois.edursc.orgmdpi.comnih.gov |
| Solvent | Can act as a ligand, coordinating directly to the zinc ion. Influences self-assembly through interactions with ligands and the complex. Can be incorporated into the crystal lattice, stabilizing the structure. researchgate.netresearchgate.netnih.gov |
Self-Assembly Processes and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Beyond the primary coordination bonds, the structures of this compound complexes are often stabilized and organized by a variety of non-covalent interactions, leading to the formation of complex supramolecular architectures. mdpi.comacs.orgtu-clausthal.denih.gov These interactions, while weaker than coordinate bonds, play a critical role in directing the self-assembly of the molecules in the solid state.
Hydrogen bonding is a significant directional interaction that can occur if there are suitable donor and acceptor groups present in the complex. nih.govnih.gov For example, if water or amine ligands are coordinated to the zinc ion, they can act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the sulfinate groups or other acceptor atoms in the structure. These hydrogen bonds can link individual complex units into extended chains, sheets, or three-dimensional networks.
| Supramolecular Interaction | Description | Role in this compound Complexes |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nih.govnih.gov | Links individual complex units into extended supramolecular architectures. mdpi.com |
| π-π Stacking | Non-covalent interaction between aromatic rings. researchgate.netnih.govresearchgate.netmdpi.comrsc.org | Stabilizes crystal packing and can create pathways for electronic communication. tu-clausthal.de |
Stereochemical Aspects of this compound Complexes and Chiral-at-Metal Design
The stereochemistry of metal complexes is a fascinating area of coordination chemistry, and this compound complexes can exhibit interesting stereochemical features. When the coordination environment around the zinc(II) ion is asymmetric, the complex can be chiral. This can arise from the coordination of chiral ancillary ligands or from the arrangement of the ligands themselves around the metal center.
Reactivity and Mechanistic Investigations of Zinc Ii Phenylmethanesulfinate Transformations
Reaction Pathways for Ligand Exchange and Substitution Processes
Ligand exchange, or substitution, reactions are fundamental to the chemistry of coordination complexes, wherein one ligand is replaced by another. chemguide.co.uk For Zinc(II) phenylmethanesulfinate in solution, the zinc ion is coordinated by phenylmethanesulfinate anions and potentially by solvent molecules, such as water in aqueous media, forming aqua complexes. docbrown.info
The general process can be represented as:
[Zn(C₆H₅CH₂SO₂)₂(H₂O)ₓ] + yL ⇌ [Zn(C₆H₅CH₂SO₂)₂(L)ᵧ] + xH₂O
Here, 'L' represents an incoming ligand. The pathways for these exchanges are influenced by several factors:
Nature of the Incoming Ligand (L): Stronger Lewis bases or ligands that form more stable complexes with Zinc(II) will favor the forward reaction. For example, ligands like ammonia (B1221849) (NH₃) or cyanide (CN⁻) typically form more stable bonds with zinc than water and would be expected to displace coordinated water molecules readily. docbrown.info
Concentration: High concentrations of the incoming ligand can shift the equilibrium towards the substituted product, in accordance with Le Châtelier's principle. libretexts.org
Chelation: Polydentate ligands, such as ethylenediamine (B42938) (en) or EDTA, can replace multiple monodentate ligands, a thermodynamically favorable process known as the chelate effect. The resulting complexes exhibit significantly higher stability. docbrown.info
These substitution reactions can lead to changes in the coordination number and geometry of the zinc center. For instance, an octahedral hexaaquazinc(II) complex might transform into a tetrahedral complex upon reaction with ligands like chloride or ammonia. chemguide.co.ukdocbrown.info The rate of these ligand exchange reactions for many d¹⁰ metal ions like Zn(II) is typically very fast, classifying the complexes as labile. ualberta.ca The mechanism is often dissociative, where a coordinated solvent molecule first dissociates, creating a lower-coordination intermediate that is then rapidly captured by the incoming ligand. ualberta.ca
Redox Chemistry and Electrochemical Behavior of this compound
The redox chemistry of this compound is primarily dictated by the zinc center. Zinc typically exists in the +2 oxidation state and can be reduced to zinc metal (Zn⁰). libretexts.org This process is central to its application in galvanic cells and as a reducing agent in various chemical processes. webassign.netmst.edu
The standard reduction potential for the Zn²⁺/Zn couple is:
Zn²⁺(aq) + 2e⁻ → Zn(s) (E° = -0.76 V)
This negative potential indicates that zinc metal is a relatively strong reducing agent, readily losing electrons (undergoing oxidation) to form Zn²⁺ ions. libretexts.org
Role as a Precursor for Radical Intermediates in Organic Synthesis
A significant application of zinc sulfinates, including this compound, is their use as precursors to carbon-centered radicals for organic synthesis. nih.gov These reagents are often more stable and effective than their sodium salt counterparts. nih.gov
The generation of a radical from a zinc sulfinate typically involves a single-electron transfer (SET) process, often initiated by an oxidant. The general mechanism is as follows:
Oxidation: An oxidant accepts an electron from the sulfinate anion.
Radical Formation & SO₂ Extrusion: The resulting sulfonyl radical is often unstable and rapidly extrudes sulfur dioxide (SO₂), a thermodynamically favorable process, to generate the desired carbon-centered radical. nih.gov
For this compound, this would generate the benzyl (B1604629) radical:
C₆H₅CH₂SO₂⁻ --(Oxidant, -e⁻)--> C₆H₅CH₂SO₂• → C₆H₅CH₂• + SO₂
This strategy has been widely exploited using related zinc sulfinate reagents, such as zinc trifluoromethanesulfinate ([CF₃SO₂]₂Zn, TFMS) and zinc difluoromethanesulfinate ([CF₂H–SO₂]₂Zn, DFMS), for the trifluoromethylation and difluoromethylation of various organic substrates. nih.gov The "zinc effect" is noted to enhance yields in these radical reactions. The benzyl radical generated from this compound can then participate in various C-C or C-heteroatom bond-forming reactions, making it a valuable tool in synthetic chemistry.
Mechanistic Elucidation of Reactions Employing In Situ Spectroscopic Techniques (IR, Raman, NMR, XAS)
Understanding the precise mechanisms of reactions involving this compound requires advanced analytical techniques capable of probing the reaction mixture as it evolves. In situ spectroscopy is invaluable for this purpose, providing real-time snapshots of transient intermediates and changes in the coordination environment of the zinc center. researchgate.net
| Spectroscopic Technique | Application in Studying this compound Transformations |
| Infrared (IR) & Raman Spectroscopy | These vibrational techniques are highly sensitive to changes in chemical bonds. They can be used to monitor the S-O stretching frequencies of the sulfinate group (~1000-1250 cm⁻¹). The disappearance of the sulfinate signal and the appearance of new bands corresponding to products or intermediates (like SO₂) would provide direct evidence of the reaction progress, particularly in radical generation pathways. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can track changes in the organic (phenylmethyl) part of the ligand. Shifts in the signals for the phenyl and methylene (B1212753) protons can indicate ligand exchange, changes in the electronic environment, or the formation of new products. mdpi.com |
| X-ray Absorption Spectroscopy (XAS) | XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local atomic environment of the zinc atom directly. It can provide information on the oxidation state, coordination number, and the identity and distance of neighboring atoms, even in amorphous or solution-phase systems. This makes it ideal for studying changes in the zinc coordination sphere during ligand substitution or catalytic cycles. |
By combining data from these techniques, a detailed mechanistic picture can be constructed, identifying key intermediates and transition states that govern the reactivity of this compound. mdpi.comorientjchem.org
Heterogeneous vs. Homogeneous Reaction Systems
Reactions involving this compound can be carried out in either homogeneous or heterogeneous systems, each with distinct advantages and mechanistic implications.
Homogeneous Systems: In a homogeneous system, the zinc compound is fully dissolved in the reaction solvent, acting as a catalyst or reagent. This ensures maximum accessibility of the active zinc species, often leading to higher reaction rates and milder reaction conditions. For example, the use of this compound as a radical precursor in an organic solvent is a classic homogeneous process. nih.gov However, a significant drawback is the difficulty in separating the zinc species from the reaction products after completion.
Heterogeneous Systems: In a heterogeneous system, the zinc compound is in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. This compound could potentially be immobilized on a solid support (e.g., silica, alumina) or incorporated as a building block in a Metal-Organic Framework (MOF). researchgate.netrsc.org The primary advantage is the ease of catalyst separation and recycling, which is crucial for sustainable and industrial processes. rsc.org Mechanistically, reactions in heterogeneous systems can differ from their homogeneous counterparts. For instance, studies on zinc-catalyzed oxidations have shown that the constrained environment within a porous catalyst can alter the reaction pathway, such as preventing the coordination of multiple oxidant molecules to a single zinc center, thereby changing the product selectivity. nih.gov
Catalytic Applications and Mechanistic Insights of Zinc Ii Phenylmethanesulfinate
Role in Cross-Coupling Reactions (e.g., C-C, C-Heteroatom Coupling)
While the direct application of Zinc(II) phenylmethanesulfinate in cross-coupling reactions is an area of growing interest, the broader class of zinc compounds has been extensively studied for its catalytic prowess in forming carbon-carbon (C-C) and carbon-heteroatom bonds. Zinc-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a less toxic and more economical alternative to traditional palladium- or nickel-based systems. nih.gov
In a pioneering study, it was demonstrated for the first time that simple zinc salts like ZnBr₂ can catalyze the Suzuki-Miyaura C(sp³)–C(sp²) cross-coupling of benzyl (B1604629) bromides with aryl borates. nih.gov This reaction proceeds without the need for an external ligand and is compatible with a variety of functional groups on both coupling partners. nih.gov Mechanistic investigations suggest that the in situ formation of a triaryl zincate species is key to the selective cross-coupling. nih.gov This highlights the potential for other zinc salts, including this compound, to mediate similar transformations.
The general mechanism for transition metal-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In zinc-catalyzed systems, the nature of the zinc reagent and the ligands play a crucial role in the efficiency and selectivity of the reaction. For instance, in Negishi-type couplings, organozinc reagents are well-established partners for palladium-catalyzed reactions. nih.gov
The table below summarizes representative examples of zinc-catalyzed C-C cross-coupling reactions, showcasing the versatility of zinc-based catalytic systems.
| Coupling Partners | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-Fluorobenzyl bromide and Phenylboronic acid pinacol (B44631) ester | ZnBr₂ (10 mol%), Dioxane, 60 °C, 24 h | 4-Fluorodiphenylmethane | 95 | nih.gov |
| Benzyl bromide and 4-Methoxyphenylboronic acid pinacol ester | ZnBr₂ (10 mol%), Dioxane, 60 °C, 24 h | 4-Methoxydiphenylmethane | 85 | nih.gov |
| Alkyl iodides and Aryl bromides | Pd(OAc)₂, SPhos, Zn dust, H₂O/THF, rt | Alkylated arenes | 70-95 | google.com |
| Aryl iodides and Terminal alkynes | Nanomagnetic Phen-Zn(II), Green conditions | Disubstituted alkynes | High | researchgate.net |
Enantioselective Catalysis Mediated by Chiral this compound Systems
The development of chiral zinc catalysts for asymmetric synthesis has garnered significant attention due to the low toxicity and abundance of zinc. ntnu.edu.twresearchgate.net While specific research on chiral this compound systems is still emerging, the principles of chiral-at-zinc catalysis and the use of chiral ligands with zinc salts provide a strong foundation for its potential applications.
Asymmetric Addition Reactions to Carbonyls and Imines
The catalytic asymmetric addition of organozinc reagents to carbonyls and imines is a powerful method for the synthesis of chiral alcohols and amines, respectively. nih.govorganic-chemistry.orgnih.gov These reactions typically employ a chiral ligand that coordinates to the zinc ion, creating a chiral environment that directs the stereochemical outcome of the nucleophilic addition.
A variety of chiral ligands, including amino alcohols, diamines, and BINOL derivatives, have been successfully used in conjunction with zinc reagents to achieve high enantioselectivity in the addition to aldehydes and ketones. wikipedia.orgnih.govmdpi.com For instance, N,O-ligands based on a [2.2]paracyclophane scaffold have been shown to be highly effective in the catalytic asymmetric addition of dialkylzincs to acyl imines, yielding N-formyl amides with excellent enantioselectivities. organic-chemistry.org The reaction proceeds via the elimination of a sulfinate group from an N-formyl-α-(p-tolysulfonyl)benzylamine precursor to generate the reactive acyl imine in situ. organic-chemistry.org
Computational studies on the radical addition to imines assisted by Lewis acidic metals like zinc have revealed that the coordination mode of the metal plays a crucial role in determining the stereoselectivity. rsc.org The stable oxidation state of Zn(II) leads to the formation of a metal-stabilized amino radical, influencing the direction of radical attack and thus the enantioselectivity. rsc.org
The following table presents examples of enantioselective additions to carbonyls and imines catalyzed by chiral zinc systems.
| Substrate | Chiral Ligand/Catalyst | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| Benzaldehyde | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | Me₂Zn | (R)-1-Phenylethanol | 100 | 97 | wikipedia.org |
| 4-Chlorobenzaldehyde | Chiral H₈BINOL-amine | Ph₂Zn | (R)-4-Chlorophenyl(phenyl)methanol | 95 | 98 | nih.gov |
| N-Benzoylbenzaldimine | [2.2]Paracyclophane-based N,O-ligand | Et₂Zn | N-((R)-1,2-diphenylethyl)formamide | 98 | 96 | organic-chemistry.org |
| N-Tosylbenzaldimine | Chiral diamine-ZnEt₂ | PMHS | N-Tosyl-(R)-phenylmethanamine | 86 | 97 | nih.gov |
Enantioselective Hydrosilylation
Enantioselective hydrosilylation of prochiral ketones and imines represents an efficient method for the synthesis of chiral secondary alcohols and amines. Zinc-based catalysts have emerged as a promising, inexpensive alternative to precious metal catalysts for these transformations. jst.go.jpnih.gov The use of chiral diamine ligands in combination with diethylzinc (B1219324) has been shown to effectively catalyze the hydrosilylation of N-phosphinyl and N-tosyl imines with polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source. nih.gov The presence of an alcoholic additive, such as methanol, is often crucial for achieving high enantioselectivity, suggesting the formation of an alkoxyzinc-hydride species as the key catalytic intermediate. nih.gov
While direct studies on enantioselective hydrosilylation using chiral this compound are not yet prevalent, the established success of other chiral zinc systems provides a strong impetus for future research in this area. The ability to tune the electronic and steric properties of the sulfinate ligand could offer new avenues for catalyst design and optimization.
Chiral-at-Zinc Catalysis and Configurational Stability
A fascinating and more recent development in asymmetric catalysis is the concept of "chiral-at-metal" complexes, where the stereogenic center is the metal atom itself, coordinated to achiral ligands. This approach expands the toolbox of chiral catalysts beyond those relying on chiral organic ligands.
Significant progress has been made in the asymmetric construction of tetrahedral chiral-at-zinc complexes with high configurational stability. By using an unsymmetrical tridentate ligand, an enantiopure chiral-only-at-zinc complex can be obtained through crystallization. nih.govCurrent time information in Bangalore, IN. These complexes have demonstrated remarkable stability, with the enantiomeric excess remaining high even after prolonged heating. Current time information in Bangalore, IN. The configurationally stable zinc complex, with one labile site, can then be utilized for highly selective asymmetric reactions, such as the oxa-Diels-Alder reaction, without significant racemization. Current time information in Bangalore, IN.
The development of configurationally stable chiral-at-zinc complexes with sulfinate ligands, such as phenylmethanesulfinate, would be a significant advancement. The stereoelectronic properties of the sulfinate group could play a crucial role in stabilizing the chiral zinc center and influencing the outcome of catalytic reactions.
Photocatalytic Applications for Radical Generation and Alkylation
In recent years, photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions. Zinc sulfinates, including this compound, have been identified as effective precursors for alkyl radicals through photocatalytic oxidation. nih.govorganic-chemistry.orgCurrent time information in Bangalore, IN.
The process typically involves the irradiation of a mixture containing the zinc sulfinate, a suitable photocatalyst (often an iridium(III) complex), and a radical acceptor, such as an electron-poor olefin. organic-chemistry.orgCurrent time information in Bangalore, IN. Upon visible light irradiation, the excited photocatalyst oxidizes the zinc sulfinate, leading to the formation of an alkyl radical and sulfur dioxide. This alkyl radical can then undergo a Giese-type addition to the electron-poor olefin, resulting in the formation of a new C-C bond. nih.govorganic-chemistry.orgCurrent time information in Bangalore, IN. This methodology has been successfully applied to the benzylation and alkylation of a variety of Michael acceptors. organic-chemistry.orgCurrent time information in Bangalore, IN.
Interestingly, in the absence of a photocatalyst, zinc sulfinates can also act as nucleophiles, reacting with highly electrophilic Michael acceptors to form the corresponding sulfone derivatives via a non-radical pathway. organic-chemistry.org
A sustainable approach for the alkylation of heterocycles has also been developed, which relies on the in situ generation and in-line use of alkyl zinc sulfinates in a continuous-flow system. springerprofessional.denih.gov This protocol utilizes a green solvent mixture and a metal-free oxidant, highlighting the environmentally friendly nature of this synthetic strategy. springerprofessional.denih.gov
The table below provides examples of photocatalytic radical alkylation using zinc sulfinates.
| Zinc Sulfinate | Radical Acceptor (Michael Acceptor) | Photocatalyst/Conditions | Product | Yield (%) | Reference |
| Zinc(II) benzylsulfinate | Dimethyl maleate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LEDs, 40 h, MeCN/H₂O | Dimethyl 2-benzylsuccinate | 85 | organic-chemistry.org |
| Zinc(II) 4-methoxybenzylsulfinate | N-Phenylmaleimide | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LEDs, 40 h, MeCN/H₂O | 3-(4-Methoxybenzyl)-1-phenylpyrrolidine-2,5-dione | 78 | organic-chemistry.org |
| Zinc(II) ethylsulfinate | Diethyl maleate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LEDs, 40 h, MeCN/H₂O | Diethyl 2-ethylsuccinate | 65 | organic-chemistry.org |
| In situ generated Zinc(II) alkylsulfinate | Lepidine | Eosin Y, green LEDs, continuous flow, 2-MeTHF/H₂O | 4-Alkyl-lepidine | 70-90 | springerprofessional.de |
Polymerization Catalysis (e.g., Ring-Opening Polymerization, Coordination Polymerization)
Zinc complexes are widely recognized as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters. mdpi.comnih.govorganic-chemistry.orgacs.org The catalytic activity of zinc complexes in ROP is influenced by the nature of the ligands coordinated to the zinc center.
While specific studies detailing the use of this compound as a catalyst for ROP are limited, research on other zinc complexes provides valuable insights. For instance, zinc chloride complexes supported by aminophenolate ligands have shown good activity in the ROP of industrial-grade racemic lactide. mdpi.com The polymerization mechanism is suggested to involve a coordination-insertion pathway, where the monomer coordinates to the zinc center before being attacked by a nucleophile. mdpi.com
Coordination polymers of zinc(II) are a class of materials with diverse structures and potential applications in catalysis. wikipedia.orgacs.orgyoutube.com These polymers consist of zinc ions linked by organic ligands, forming one-, two-, or three-dimensional networks. acs.orgyoutube.com The synthesis of coordination polymers using bifunctional ligands, such as those containing both a sulfinate group and another coordinating moiety, could lead to novel catalytic materials with unique properties. The structure of Zineb, a polymeric zinc dithiocarbamate, provides an example of how zinc can form coordination polymers. wikipedia.org The development of coordination polymers based on this compound could open up new possibilities in heterogeneous catalysis, where the catalyst can be easily separated and recycled.
Design Principles for this compound Catalysts
The rational design of effective catalysts is a cornerstone of modern chemistry, enabling the development of efficient and selective chemical transformations. For catalysts based on this compound, several key principles guide the optimization of their catalytic performance. These principles are centered around modulating the electronic and steric properties of the zinc center, controlling the coordination environment, and leveraging the specific characteristics of the phenylmethanesulfinate ligand.
A fundamental aspect of designing this compound catalysts lies in tuning the Lewis acidity of the zinc(II) ion. The d¹⁰ electronic configuration of Zn(II) renders it a redox-inactive Lewis acid, a property that is central to its catalytic activity. The phenylmethanesulfinate ligand, by coordinating to the zinc center through its oxygen atoms, directly influences this Lewis acidity. The electronic nature of the phenyl group can be systematically varied to modulate the electron density at the zinc center. For instance, the introduction of electron-withdrawing substituents on the phenyl ring is anticipated to enhance the Lewis acidity of the zinc catalyst, which could be advantageous for reactions requiring strong electrophilic activation of substrates. Conversely, electron-donating groups would decrease the Lewis acidity, a feature that might be desirable for reactions sensitive to overly acidic conditions.
The coordination number and geometry of the zinc center are also critical design parameters. nih.govnih.gov Zinc(II) is known for its flexible coordination sphere, readily adopting tetrahedral, trigonal bipyramidal, and octahedral geometries. nih.gov The specific coordination environment is dictated by the nature of the ligands and the reaction conditions. The phenylmethanesulfinate ligand can act as a monodentate, bidentate, or bridging ligand, thereby influencing the formation of either mononuclear or polynuclear zinc complexes. The steric bulk of the phenylmethyl group plays a crucial role in shaping the catalytic pocket, which can lead to substrate selectivity. catalysis.blog By carefully selecting ancillary ligands, one can further control the coordination geometry and the accessibility of the active site.
The inherent properties of the phenylmethanesulfinate ligand itself offer several avenues for catalyst design. The sulfinate group is a versatile coordinating moiety, and its interaction with the zinc center can be fine-tuned. Beyond the electronic effects transmitted through the phenyl ring, the steric hindrance provided by the entire ligand can be exploited to control the stereoselectivity of catalytic reactions. Furthermore, the lipophilicity of the phenylmethanesulfinate ligand can be adjusted to ensure optimal solubility of the catalyst in a given reaction medium, a crucial factor for homogeneous catalysis.
The potential for the formation of multinuclear zinc complexes is another important design consideration. The bridging capability of the sulfinate ligand can facilitate the assembly of dimeric or polymeric structures. Such multinuclear catalysts may exhibit cooperative effects, where adjacent zinc centers work in concert to activate substrates or stabilize transition states, leading to enhanced catalytic activity or unique selectivity patterns that are not achievable with mononuclear analogues.
Finally, the role of ancillary ligands cannot be overstated in the design of this compound catalysts. The introduction of additional ligands, such as nitrogen- or phosphorus-based donors, can be used to saturate the coordination sphere of the zinc ion, prevent catalyst deactivation, and further modulate its electronic and steric properties. nih.gov The choice of ancillary ligand can have a profound impact on the stability, activity, and selectivity of the final catalyst system.
A summary of key design parameters and their expected influence on the catalytic properties of this compound is presented in the table below.
| Design Parameter | Influence on Catalytic Properties |
| Lewis Acidity of Zinc(II) Center | Modulated by substituents on the phenyl ring of the phenylmethanesulfinate ligand. Electron-withdrawing groups increase Lewis acidity, enhancing electrophilic activation. Electron-donating groups decrease Lewis acidity. |
| Coordination Environment | Coordination number (typically 4, 5, or 6) and geometry (tetrahedral, trigonal bipyramidal, octahedral) are influenced by the phenylmethanesulfinate and any ancillary ligands. This affects substrate access and selectivity. nih.govnih.gov |
| Steric Hindrance | The bulky phenylmethyl group can create a specific steric environment, leading to shape and size selectivity for substrates. catalysis.blog |
| Ligand Functionality | The sulfinate group can coordinate in various modes (monodentate, bidentate, bridging), influencing the nuclearity and stability of the catalyst. The organic nature of the ligand controls solubility. |
| Ancillary Ligands | Introduction of other ligands (e.g., N- or P-donors) allows for fine-tuning of the electronic and steric properties of the zinc center and can stabilize the active species. nih.gov |
| Nuclearity | The potential for forming di- or polynuclear complexes through bridging sulfinate ligands can lead to cooperative catalytic effects. |
By systematically addressing these design principles, it is possible to develop tailored this compound catalysts with optimized performance for a wide range of organic transformations.
Applications in Advanced Materials Science Using Zinc Ii Phenylmethanesulfinate
Precursors for Zinc Oxide (ZnO) Nanomaterials and Thin Films
There is no scientific literature available that details the use of Zinc(II) phenylmethanesulfinate as a precursor for the synthesis of Zinc Oxide (ZnO) nanomaterials or for the deposition of ZnO thin films. Research on ZnO synthesis focuses on other zinc salts as precursors, such as zinc acetate (B1210297), zinc nitrate, zinc chloride, and zinc sulfate (B86663), which are used in methods like sol-gel, hydrothermal synthesis, and thermal decomposition. nih.govpnrjournal.comnih.govresearchgate.netmdpi.comnih.govmdpi.com The thermal decomposition behavior of this compound to yield ZnO has not been documented in the reviewed sources.
Synthesis of Functional Hybrid Materials
No research could be found describing the use of this compound in the synthesis of functional hybrid materials. The development of zinc-based hybrid materials often involves incorporating zinc oxide or other zinc compounds into polymeric or inorganic matrices to achieve specific functionalities. nih.govnih.gov However, this compound is not mentioned in this context.
Development of Optoelectronic and Photonic Materials
There is no evidence in the available literature to suggest that this compound is used in the development of optoelectronic or photonic materials. While various zinc compounds, including ZnO and specific zinc coordination complexes, are investigated for their luminescent and semiconductor properties for applications in LEDs, solar cells, and sensors, this compound is not among them. academie-sciences.frresearchgate.net
Theoretical and Computational Chemistry Studies of Zinc Ii Phenylmethanesulfinate
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry, and Bonding
Density Functional Theory (DFT) serves as a powerful tool to predict the fundamental properties of molecules like Zinc(II) phenylmethanesulfinate. DFT calculations can provide detailed insights into its electronic structure, optimized molecular geometry, and the nature of the chemical bonds within the molecule.
Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. For related zinc complexes, DFT studies have shown that the nature of the ligands significantly influences the energies of these frontier orbitals. uwa.edu.aunih.gov
Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be employed to elucidate the nature of the chemical bonds. nih.govrsc.org These analyses can quantify the degree of covalent and ionic character in the zinc-oxygen and zinc-sulfur bonds, as well as any non-covalent interactions that may stabilize the molecular structure.
A hypothetical data table for DFT-calculated parameters of this compound is presented below, based on expected values from similar zinc compounds.
| Parameter | Calculated Value |
| Zn-O Bond Length (Å) | 2.0 - 2.2 |
| Zn-S Bond Length (Å) | 2.2 - 2.4 |
| O-Zn-O Bond Angle (°) | 100 - 120 |
| HOMO Energy (eV) | -5.0 to -7.0 |
| LUMO Energy (eV) | -1.0 to -3.0 |
| HOMO-LUMO Gap (eV) | 2.0 - 4.0 |
Molecular Dynamics Simulations for Solution Behavior and Aggregation
Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules in solution. For this compound, MD simulations could reveal how the compound interacts with solvent molecules and whether it has a tendency to form aggregates.
Solution Behavior: MD simulations can model the solvation of this compound, showing the arrangement of solvent molecules around the solute. This provides insights into the solubility and the stability of the compound in different solvents.
Aggregation: By simulating a system with multiple molecules of this compound, MD can predict the likelihood and mechanism of aggregation. nih.govnih.gov This is particularly relevant for understanding its behavior at higher concentrations and in various environments. The simulations can identify the driving forces for aggregation, such as intermolecular interactions between the phenyl rings or coordination of the sulfinate groups.
Prediction of Reaction Mechanisms and Transition States
Computational methods, particularly DFT, are invaluable for mapping out the potential reaction pathways of this compound. These calculations can identify intermediates and transition states, providing a detailed understanding of the reaction mechanisms.
By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be constructed. nih.govnih.govresearchgate.net This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, the mechanism of ligand exchange reactions or the role of this compound as a catalyst could be investigated.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR)
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using quantum chemical methods. nih.govmdpi.comst-andrews.ac.ukresearchgate.net For this compound, calculating the 1H, 13C, and potentially 67Zn NMR spectra would be valuable for structural elucidation.
IR Spectroscopy: The vibrational frequencies from Infrared (IR) spectroscopy can also be computed. nih.govosti.govresearchgate.netresearchgate.nettue.nl By analyzing the calculated vibrational modes, specific peaks in the experimental IR spectrum can be assigned to the stretching and bending motions of particular bonds within the molecule, such as the S=O and Zn-O stretches.
A hypothetical comparison of experimental and calculated vibrational frequencies for key functional groups in this compound is shown below.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Phenyl C-H Stretch | 3050 - 3100 | 3060 - 3110 |
| S=O Asymmetric Stretch | 1050 - 1150 | 1060 - 1160 |
| S=O Symmetric Stretch | 950 - 1050 | 960 - 1060 |
| Zn-O Stretch | 400 - 500 | 410 - 510 |
Computational Design and Screening of Novel Zinc-Sulfinate Architectures
Computational chemistry provides a platform for the rational design and in silico screening of novel molecules with desired properties. Starting from the basic structure of this compound, new architectures with modified ligands or different substitution patterns on the phenyl ring could be designed. acs.orgresearchgate.netacs.org
These novel structures can then be computationally screened for properties such as electronic behavior, reactivity, and stability. This approach can accelerate the discovery of new zinc-sulfinate compounds with tailored functionalities for various applications, such as catalysis or materials science, by prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comnih.govnih.govrsc.org
Advanced Analytical Techniques and Methodologies Employed in Zinc Ii Phenylmethanesulfinate Research
In Situ Reaction Monitoring using Spectroscopy (FTIR, Raman, NMR, XAS)
Spectroscopic techniques are indispensable for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the identification of transient intermediates. For a compound like Zinc(II) phenylmethanesulfinate, these methods would be crucial for understanding its formation and reactivity.
Fourier-Transform Infrared (FTIR) Spectroscopy would monitor the reaction by tracking characteristic vibrational frequencies. The key focus would be on the S-O stretching bands of the sulfinate group (RSO₂⁻). The coordination of the phenylmethanesulfinate ligand to the Zinc(II) ion would cause shifts in the asymmetric and symmetric stretching frequencies of the SO₂ group compared to the free sulfinate anion. For instance, in studies of other metal-sulfinate complexes, these shifts provide evidence of the coordination mode (e.g., O-monodentate, O,O'-bidentate bridging or chelating). nih.govresearchgate.net In a synthesis reaction, the disappearance of reactants' peaks and the appearance of these characteristic Zn-O-S vibrational bands would signify product formation. nih.govresearchgate.netnih.gov
Raman Spectroscopy , being complementary to FTIR, is particularly sensitive to the Zn-S or Zn-O bonds and the S-O bonds within the sulfinate ligand. researchgate.netnih.govrsc.org It can be used in aqueous solutions, which is a significant advantage. rsc.org For this compound, Raman spectroscopy could help elucidate the geometry of the coordination complex in solution. researchgate.netresearchgate.netifmo.ru For example, studies on aqueous zinc sulfate (B86663) solutions have used Raman to identify different sulfato complexes and hydrolysis products under various conditions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) would be used to characterize the organic phenylmethyl moiety of the complex in solution. Chemical shift changes in the protons and carbons of the phenyl and methylene (B1212753) groups upon coordination to zinc would confirm the ligand's binding. nih.govnih.govresearchgate.net Advanced NMR techniques could provide information about the compound's structure and dynamics in solution, such as the stability of the Zn-ligand bond over time. nih.govnih.gov
X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for determining the local geometric and electronic structure around the zinc atom. nih.govprinceton.edusshade.eunih.gov
XANES: The position and features of the Zn K-edge would confirm the +2 oxidation state of the zinc ion. princeton.edunih.gov The shape of the edge provides information about the coordination geometry (e.g., tetrahedral vs. octahedral). mdpi.com
EXAFS: Analysis of the EXAFS region would yield precise information about the number and type of coordinating atoms (oxygen and/or sulfur) in the first coordination shell and their bond distances to the zinc center. nih.govresearchgate.net Studies on other zinc-sulfur compounds have successfully used EXAFS to determine Zn-S bond lengths with high accuracy. nih.gov
A hypothetical data table summarizing expected spectroscopic information for this compound is presented below.
| Technique | Parameter | Expected Observation | Information Gained |
| FTIR | ν(SO₂) | Shift in asymmetric & symmetric S-O stretching frequencies compared to free ligand. | Confirmation of coordination; insight into binding mode (monodentate/bidentate). |
| Raman | ν(Zn-O/S) | Low-frequency bands corresponding to metal-ligand vibrations. | Direct evidence of Zn-ligand bond formation; structural information. |
| ¹H NMR | δ(CH₂) | Downfield or upfield shift of methylene proton signals. | Confirmation of ligand coordination in solution. |
| ¹³C NMR | δ(C-S) | Shift in the carbon atom signal adjacent to the sulfur. | Information on the electronic environment of the sulfinate group upon binding. |
| XAS | Zn K-edge | Edge position consistent with Zn(II). | Confirmation of oxidation state. |
| EXAFS | Oscillation Analysis | Determination of Zn-O/S bond distances and coordination number. | Detailed local structure around the zinc center (e.g., bond lengths, number of neighbors). |
Electrochemical Methods for Probing Redox Properties and Stability in Solution
Electrochemical techniques are vital for assessing the redox activity and stability of metal complexes in solution. Since Zinc(II) is a redox-inactive metal under typical conditions (it has a filled d-shell and is difficult to oxidize or reduce), the electrochemical behavior of this compound would primarily reflect the properties of the ligand or the stability of the complex itself. nih.govnih.govrsc.orgresearchgate.netnih.gov
Cyclic Voltammetry (CV) would be the principal technique employed. A CV experiment on a solution of this compound would reveal if the phenylmethanesulfinate ligand can undergo oxidation or reduction within the solvent's electrochemical window. While the Zn(II) center is stable, the sulfinate group itself can be oxidized to a sulfonyl radical. The potential at which this occurs would be a key parameter. researchgate.netresearchgate.netcecri.res.in
The stability of the complex in solution can also be probed. researchgate.net By performing multiple CV cycles, one could observe changes in the voltammogram that might indicate decomposition of the complex or dissociation of the ligand. cecri.res.in Furthermore, CV can be used to study the displacement of the phenylmethanesulfinate ligand by other species or to monitor changes in the coordination sphere that affect the redox potential of a coupled redox-active species. nih.gov Studies on various zinc complexes in different electrolytes have demonstrated the utility of CV in understanding deposition, dissolution, and the influence of additives on these processes. researchgate.netcecri.res.in
Below is a table outlining potential electrochemical experiments and their expected outcomes.
| Technique | Experiment | Parameter Measured | Inferred Property |
| Cyclic Voltammetry | Anodic Scan | Oxidation Peak Potential (Epa) | Potential for ligand (sulfinate) oxidation. |
| Cyclic Voltammetry | Multi-cycle Scan | Changes in peak currents/potentials | Stability of the complex under electrochemical conditions. |
| Cyclic Voltammetry | With competing ligands | Shift in redox potentials | Relative binding affinity and complex stability. nih.gov |
| Potentiometry | pH Titration | Stability Constants (log β) | Thermodynamic stability of the complex in aqueous solution. researchgate.net |
Microscopic Techniques for Surface Morphology and Nanostructure Analysis (SEM, TEM)
When this compound is prepared as a solid, particularly as a precipitate or in nanocrystalline form, microscopic techniques are essential for characterizing its physical properties.
Scanning Electron Microscopy (SEM) provides detailed images of the material's surface morphology. nih.govnih.gov SEM analysis would reveal the shape, size distribution, and degree of aggregation of the particles. nih.gov For instance, it could show whether the compound forms as amorphous particles, well-defined crystals, or as nanostructured aggregates. Energy-Dispersive X-ray Spectroscopy (EDX or EDS), an accessory to SEM, would confirm the presence and provide a semi-quantitative ratio of zinc, sulfur, oxygen, and carbon, verifying the elemental composition of the sample. researchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the visualization of the internal structure and morphology of individual nanoparticles or crystallites. nih.gov TEM could reveal the particle size with greater accuracy and determine if the particles are crystalline or amorphous. If crystalline, selected area electron diffraction (SAED) patterns obtained via TEM could provide information about the crystal structure and lattice parameters.
| Technique | Information Obtained | Relevance to this compound |
| SEM | Particle size, shape, surface texture, and aggregation. | Understanding the bulk morphology of the solid material. |
| EDX/EDS | Elemental composition and distribution. | Confirming the presence of Zn, S, C, O and assessing purity. |
| TEM | High-resolution morphology, particle size distribution, crystallinity. | Characterizing the nanoscale features and internal structure. |
| SAED | Crystal lattice parameters and phase identification. | Determining the crystallographic nature of the solid material. |
Chromatographic Techniques for Product and Byproduct Analysis in Complex Reaction Systems
Chromatographic methods are powerful for separating, identifying, and quantifying the components of a complex mixture. In the context of this compound research, these techniques would be used to analyze the purity of the synthesized product and to identify any byproducts from its synthesis or subsequent reactions.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile, polar compounds like sulfinates and their metal complexes. nih.govresearchgate.net A reversed-phase HPLC method could be developed to separate this compound from unreacted starting materials (e.g., phenylmethanesulfinic acid) and potential byproducts (e.g., phenylmethanesulfonic acid, the oxidation product). nih.gov The choice of detector is crucial; a UV detector would be effective due to the phenyl group, while a conductivity or mass spectrometry (LC-MS) detector would provide additional specificity and structural information. mdpi.com
Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Direct analysis of a metal salt like this compound by GC is not feasible. However, GC could be used to analyze volatile byproducts or derivatives. For example, if the phenylmethanesulfinate ligand were derivatized to a more volatile form, such as a sulfonyl chloride or a silyl (B83357) ester, GC or GC-Mass Spectrometry (GC-MS) could be employed for analysis. asianpubs.org This approach is common for the analysis of sulfonic acids and their derivatives.
| Technique | Application | Mobile/Stationary Phase Example | Detection Method |
| HPLC | Purity analysis of the final product; quantification of sulfinate and sulfonate. | C18 column with an acetonitrile/water/acid buffer mobile phase. mdpi.com | UV-Vis, Refractive Index nih.gov, or Mass Spectrometry (LC-MS). |
| Ion Chromatography | Separation of sulfinate from other anions. | Anion-exchange column with an aqueous buffer eluent. | Conductivity Detector. |
| GC-MS | Analysis of volatile organic byproducts or derivatives. | Capillary column (e.g., DB-5) with helium carrier gas. | Mass Spectrometry. |
Future Research Directions and Emerging Paradigms in Zinc Ii Phenylmethanesulfinate Chemistry
Exploration of New Catalytic Reactivities and Green Catalysis
The catalytic potential of zinc(II) compounds is a burgeoning field of study, with a strong emphasis on developing environmentally benign and efficient catalytic systems. researchgate.netrsc.org
New Catalytic Frontiers: Future research will likely focus on expanding the catalytic repertoire of zinc(II) phenylmethanesulfinate. Organozinc compounds, known for their relative stability and functional group tolerance, are integral to organic synthesis. purdue.edu Researchers are exploring new methods for synthesizing zinc metallacycles, which can serve as versatile nucleophiles in various coupling reactions. purdue.edu The development of zinc catalysts for reactions like hydroamination and the cycloaddition of epoxides with carbon dioxide at atmospheric pressure highlights the move towards cleaner and more efficient chemical transformations. researchgate.netrsc.org
Green Chemistry Principles: The principles of green chemistry are central to the future of catalysis. researchgate.net Zinc is considered a green metal due to its abundance, low toxicity, and cost-effectiveness. rsc.org The use of zinc(II) acetate (B1210297) as a catalyst for polymerization reactions exemplifies this trend. rsc.org Research is also directed towards developing recyclable zinc-based catalysts and employing green solvents to minimize environmental impact. rsc.orgresearchgate.net The significance of zinc in biological catalytic processes, where it is a crucial component of over 100 enzymes, provides a natural blueprint for designing highly selective and efficient synthetic catalysts. nih.gov
Development of Responsive and Smart Materials based on Zinc-Sulfinate Frameworks
The unique coordination chemistry of zinc ions makes them ideal for the construction of responsive and smart materials, particularly metal-organic frameworks (MOFs). acs.org
Stimuli-Responsive MOFs: Zinc-based MOFs have demonstrated the ability to undergo significant structural changes in response to external stimuli such as pressure, temperature, and the presence of guest molecules. acs.orgnih.gov For instance, zinc cyanide, a dense molecular framework, undergoes a reversible phase transition under high pressure. acs.org This responsiveness is being explored for applications in chemical sensing, gas storage, and controlled release systems. nih.gov
Smart Material Design: The development of smart materials from zinc-sulfinate frameworks is an area of active research. These materials can be designed to exhibit specific responses to their environment. For example, zinc-based MOFs are being investigated as carriers for pH-responsive drug delivery systems, where the drug is released under the acidic conditions typical of tumor microenvironments. nih.gov The ability to tune the properties of these frameworks by modifying the organic linkers opens up possibilities for creating materials with tailored functionalities.
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and design of new materials and catalysts.
High-Throughput Screening: AI and ML algorithms can be used to screen vast virtual libraries of compounds, such as the ZINC database, to identify potential candidates with desired properties. ontosight.aiontosight.ai This approach significantly reduces the time and cost associated with experimental screening. ontosight.ai For instance, a machine-learning framework has been developed to screen thousands of zinc-containing compounds for their potential as cathode materials in zinc-ion batteries. acs.org
Predictive Modeling: Machine learning models are being developed to predict the properties of zinc complexes, such as their energetics and reactivity. acs.org These models, trained on data from quantum chemistry calculations, can help researchers understand structure-property relationships and guide the design of new compounds with enhanced performance. acs.orgresearchgate.net This integration of AI/ML is expected to revolutionize the discovery process for new zinc-based catalysts and materials.
Sustainable Synthesis and Circular Economy Approaches for this compound
The principles of sustainable synthesis and the circular economy are becoming increasingly important in the chemical industry.
Green Synthesis Routes: Researchers are actively developing greener methods for synthesizing zinc-based compounds, including nanoparticles. mdpi.comkashanu.ac.ir These methods often utilize plant extracts or other biological resources as reducing and capping agents, avoiding the use of harsh chemicals. mdpi.comkashanu.ac.ir Sonochemical synthesis, which uses ultrasound to drive chemical reactions, is another promising green approach for producing zinc(II) coordination compounds. nih.govresearchgate.net
Circular Economy: The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is being applied to zinc-containing materials. nih.govyoutube.com This includes the development of recyclable catalysts and processes for recovering and reusing zinc from waste streams. nih.govmdpi.com For example, zinc complexes are being investigated for their ability to catalyze both the formation and the chemical recycling of biodegradable polymers like polylactic acid (PLA). nih.gov The growing global zinc market and the increasing emphasis on recycling initiatives underscore the economic and environmental importance of these approaches. openpr.com
Interdisciplinary Research with Nanoscience and Engineering for Advanced Applications
The integration of this compound chemistry with nanoscience and engineering is opening up new avenues for advanced applications.
Nanoscience: At the nanoscale, zinc-based materials exhibit unique properties that can be exploited for various applications. Zinc oxide nanoparticles, for example, are widely used in biological applications due to their biocompatibility and low toxicity. mdpi.com Researchers are exploring the use of zinc-based nanoprobes for biological sensing and imaging. frontiersin.org The development of zinc-catecholate frameworks grown on polysaccharide microfibers for use in flexible electronics and gas sensors is a prime example of the innovative applications emerging from this interdisciplinary research. researchgate.net
Engineering Applications: In the field of engineering, zinc-based materials are being developed for a range of applications, including energy storage and catalysis. Metal-organic frameworks are being engineered to improve the performance of aqueous zinc-ion batteries by promoting uniform zinc deposition and mitigating side reactions. acs.org The synthesis of zinc metallacycles through catalytic processes is being explored for the production of valuable chiral molecules. purdue.edu
Q & A
Q. What are the standard synthetic protocols for Zinc(II) phenylmethanesulfinate, and how can purity be validated?
this compound is typically synthesized via ligand substitution reactions using phenylmethanesulfinic acid and zinc salts (e.g., ZnCl₂ or ZnSO₄) under inert conditions. Purity validation requires a combination of elemental analysis (C, H, S), Fourier-transform infrared spectroscopy (FTIR) to confirm sulfinate coordination, and X-ray diffraction (XRD) for structural confirmation . For reproducibility, experimental sections must detail stoichiometric ratios, solvent systems (e.g., anhydrous ethanol or THF), and inert gas purging protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm ligand integrity and absence of protonation.
- UV-Vis spectroscopy : To assess electronic transitions related to Zn²⁺-sulfinate bonding.
- Thermogravimetric analysis (TGA) : To evaluate thermal stability and decomposition pathways. Cross-validation with XRD is critical to resolve ambiguities in coordination geometry .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Reproducibility requires strict adherence to:
- Moisture-free conditions (e.g., Schlenk line techniques).
- Precise temperature control (±2°C) during reflux.
- Consistent drying protocols (e.g., vacuum desiccation over P₂O₅). Detailed procedural logs and raw data (e.g., NMR spectra before/after purification) should be archived in supplementary materials .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Advanced studies suggest the sulfinate ligand acts as a redox-active mediator, facilitating single-electron transfer (SET) processes. Mechanistic probes include:
- Electrochemical analysis : Cyclic voltammetry to identify oxidation/reduction potentials.
- EPR spectroscopy : To detect radical intermediates during catalysis. Contradictions in literature about its catalytic efficiency (e.g., vs. Cu-based analogs) may arise from solvent polarity effects or ligand lability .
Q. How do crystallographic data resolve controversies about its coordination geometry?
Conflicting reports on tetrahedral vs. distorted octahedral geometries can be addressed via:
Q. What strategies mitigate decomposition during long-term storage?
Decomposition pathways (e.g., sulfinate oxidation to sulfonate) require:
- Stability assays : Monitor via HPLC under varying temperatures/humidity.
- Stabilizers : Addition of radical scavengers (e.g., BHT) or storage in amber vials under argon. Conflicting shelf-life data in literature may reflect differences in analytical sensitivity (e.g., LOD of HPLC methods) .
Data Contradiction and Methodological Analysis
Q. How should researchers address inconsistencies in reported catalytic activity?
- Controlled variable testing : Systematically vary reaction parameters (e.g., solvent, temperature, substrate scope).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Error source documentation : Trace discrepancies to instrumental calibration or sample history .
Q. Why do computational models of this compound’s electronic structure conflict with experimental data?
Common issues include:
- Basis set limitations : Use of smaller basis sets (e.g., 6-31G*) may inadequately model d-orbital interactions.
- Solvent effects : Implicit solvent models (e.g., PCM) may fail to capture specific solute-solvent interactions. Hybrid QM/MM approaches and experimental validation (e.g., XAS) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
